HPPD Inhibitory Potency: Aryloxyacetic Acid Derivatives vs. Commercial Mesotrione Benchmark
Aryloxyacetic acid derivatives synthesized using the (2-chloro-4-nitrophenoxy)acetyl scaffold were evaluated as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors against the commercial herbicide mesotrione. Two compounds, I12 and I23, exhibited Ki values of 0.011 μM and 0.012 μM respectively, demonstrating comparable activity to mesotrione (Ki = 0.013 μM) . Additionally, compound II4 showed herbicidal activity in pre-emergence treatment that was slightly better than that of mesotrione at a rate of 150 g ai/ha, while maintaining safety for weed control in maize fields .
| Evidence Dimension | HPPD inhibition constant (Ki) |
|---|---|
| Target Compound Data | I12: Ki = 0.011 μM; I23: Ki = 0.012 μM; II4: pre-emergence herbicidal activity at 150 g ai/ha |
| Comparator Or Baseline | Mesotrione: Ki = 0.013 μM |
| Quantified Difference | I12 is 1.18-fold more potent (lower Ki); I23 is 1.08-fold more potent; II4 slightly better herbicidal activity |
| Conditions | Arabidopsis thaliana HPPD (AtHPPD) enzymatic assay; greenhouse herbicidal evaluation at 150 g ai/ha |
Why This Matters
This establishes the (2-chloro-4-nitrophenoxy)acetyl scaffold as capable of delivering HPPD inhibitors with potency equal to or exceeding the commercial benchmark mesotrione, justifying its procurement for novel herbicide development programs.
